Elbasvir;MK-8742;MK 8742;Elbasvir 中间体;Elbasvir-D6
描述
Elbasvir is a drug approved by the FDA in January 2016 for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS3 / 4A protease inhibitor grazoprevir under the trade name Zepatier, either with or without ribavirin . Elbasvir is a highly potent and selective NS5A inhibitor of the hepatitis C virus NS5A replication complex .
Synthesis Analysis
The synthesis of Elbasvir involves a seemingly trivial indoline oxidation en route to the target compound. This process was complicated by epimerization of a stereogenic hemiaminal center under most standard oxidation conditions . To address this issue, a novel visible light photoredox process for indoline oxidation was developed involving an iridium photosensitizer and environmentally-benign perester oxidant .Molecular Structure Analysis
Elbasvir has a complex molecular structure with a molecular weight of 882.02 . It has a high degree of plasma protein binding, mainly to albumin and alpha-1-acid glycoprotein .Chemical Reactions Analysis
Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .Physical and Chemical Properties Analysis
Elbasvir has a molecular weight of 882.02 . It is primarily excreted via feces (>90%), with less than 1% excreted via urine . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir .科学研究应用
针对多种 HCV 基因型的抗病毒活性:Elbasvir 已在体外显示出针对各种 HCV 基因型的活性。它以剂量依赖性方式抑制耐药相关变体 (RAV) 的出现。与接受 Elbasvir 治疗的 1a 或 3 基因型患者相比,1b 基因型 HCV 患者的 HCV RNA 水平显示出更大的降低 (Liu 等人,2015)。
在特定人群中的有效性:研究已评估了 Elbasvir/Grazoprevir (EBR/GZR) 在各种人群中的有效性,例如患有遗传性血液疾病、慢性肾脏疾病和 HIV 合并感染的人群。例如,在 C-EDGE IBLD 研究中,发现 EBR/GZR 对患有遗传性出血性疾病和 HCV 感染的患者高度有效且耐受性良好 (Hézode 等人,2017)。
真实世界的有效性和安全性:Elbasvir/Grazoprevir 已在真实世界的临床环境中进行评估,例如美国退伍军人事务医疗保健系统,并显示出在各种患者亚组中具有高持续病毒学应答 (SVR),证明了其广泛的适用性和有效性 (Kramer 等人,2018)。
联合治疗方案:Elbasvir 和 Grazoprevir 的联合使用已有效治疗慢性 HCV 基因型 1 和 4,显示出高持续病毒学应答率,并且通常对患者耐受性良好 (El kassas 等人,2016)。
在难治人群中的疗效:Elbasvir/Grazoprevir 已显示出对先前“难治”人群的疗效,包括患有慢性肾脏疾病、HIV 合并感染以及先前抗病毒治疗失败的患者 (Zarębska-Michaluk 等人,2019)。
开发和验证用于制药:Elbasvir 的开发和验证,包括其在制药制剂中发现和与 Grazoprevir 联合使用,一直是研究的主题,重点关注其疗效和安全性 (Coburn,2019)。
作用机制
Target of Action
Elbasvir, also known as MK-8742, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex . The NS5A protein is essential for viral replication and virion assembly . In addition, a computational target-based drug repurposing investigation predicted that Elbasvir could bind stably and preferentially to three proteins necessary for viral replication of SARS-CoV-2 .
Mode of Action
Elbasvir prevents the replication of viral cells by interacting with the NS5A protein on HCV replicon cells . This protein is crucial for reducing human interferon antiviral activity . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .
Biochemical Pathways
Elbasvir affects the HCV replication pathway by inhibiting the NS5A protein, which is essential for viral replication and virion assembly . This inhibition disrupts the replication of the HCV RNA genome and the assembly of the virus .
Pharmacokinetics
Elbasvir is classified as a direct-acting antiviral (DAA) and is more than 99.9% bound to plasma proteins . It undergoes modest hepatic metabolism mediated by CYP3A4 . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir . It is excreted primarily unchanged, with over 90% found in feces .
Result of Action
The inhibition of the NS5A protein by Elbasvir leads to a disruption in the replication of the HCV RNA genome and the assembly of the virus . This results in a significant reduction in viral load and can lead to a sustained virologic response (SVR), which is associated with long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .
Action Environment
The efficacy of Elbasvir can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s effectiveness can be impacted by the patient’s previous treatment history with ribavirin, peginterferon alfa-2a, peginterferon alfa-2b, or other NS3/4A inhibitors like boceprevir, simeprevir, or telaprevir .
安全和危害
未来方向
The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .
生化分析
Biochemical Properties
Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a protein essential for viral replication and virion assembly . It has shown potent inhibitory activity against a broad range of HCV genotypes .
Cellular Effects
Elbasvir prevents viral replication in HCV genotypes 1a, 1b, and 4 . It blocks the NS5A protein, which is necessary for HCV replication and assembly .
Temporal Effects in Laboratory Settings
Elbasvir has shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . The long-term health benefits associated with SVR and eradication of HCV infection include reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .
Metabolic Pathways
Elbasvir is degraded by the liver enzyme CYP3A4 . Combination with drugs that induce this enzyme can lead to ineffectively low plasma levels of Elbasvir .
Transport and Distribution
Elbasvir has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . It is more than 99.9% bound to plasma proteins, binding both human serum albumin and α1-acid glycoprotein .
属性
IUPAC Name |
methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,44,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,54,61)(H,55,62)/t37-,38+,41-,42-,44?,47-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGAWTUDDJCAGX-GHLXIYJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5C(O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55N9O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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